molecular formula C15H18N2O B1139344 Huperzine A CAS No. 120786-18-7

Huperzine A

Katalognummer: B1139344
CAS-Nummer: 120786-18-7
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: ZRJBHWIHUMBLCN-BONVTDFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Huperzine-A (HupA) is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . The primary target of HupA is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting AChE, HupA increases the levels of acetylcholine in the brain . HupA also enhances dopamine in areas of the brain responsible for learning, memory, and executive functions .

Mode of Action

HupA acts as a slow reversible inhibitor of AChE . This means it binds to AChE and reduces its activity over time, leading to increased levels of acetylcholine in the brain . This increase in acetylcholine can enhance cognitive function and memory . HupA also interacts with blood-thinning drugs and may result in a heightened risk of bleeding .

Biochemical Pathways

HupA affects several biochemical pathways. It has been found to regulate the Wnt signaling pathway , which plays a crucial role in cell growth and differentiation . HupA also affects the processing of the amyloid precursor protein (APP) , reducing the accumulation of amyloid-β peptide (Aβ), a key player in the pathogenesis of Alzheimer’s disease . Additionally, HupA has been shown to modulate the phosphorylation of HSP27 and activate the antiapoptotic signaling pathway .

Pharmacokinetics

It is known that hupa is an unsaturated sesquiterpene alkaloid compound that effectively crosses theblood-brain barrier (BBB) . It has a half-life of approximately 4-5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .

Result of Action

The action of HupA leads to several molecular and cellular effects. It provides significant neuroprotective properties , including the reduction of pro-inflammatory cytokines, inhibition of the activation of microglia (immune cells in the brain), and suppression of the production of nitric oxide, a molecule involved in inflammation . These effects contribute to the potential of HupA as a therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of HupA can be influenced by various environmental factors. It’s important to note that the effectiveness of HupA can vary among individuals due to factors such as genetics, age, health status, and the presence of other medications .

Safety and Hazards

When taken by mouth, Huperzine A is possibly safe when taken for less than 6 months. It can cause some side effects including nausea, diarrhea, vomiting, dry mouth, constipation, sweating, and blurred vision .

Zukünftige Richtungen

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

Biochemische Analyse

Biochemical Properties

Huperzine-A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme acetylcholinesterase . This interaction with acetylcholinesterase is critical for its therapeutic effects, as it helps increase the levels of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

Huperzine-A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it interacts with molecular signaling avenues such as the Wnt signaling and the pre- and post-synaptic region mechanisms .

Molecular Mechanism

The mechanism of action of Huperzine-A is primarily through its inhibitory effects on acetylcholinesterase . By binding to this enzyme, Huperzine-A prevents the breakdown of acetylcholine, thereby increasing its levels in the brain. This increase in acetylcholine levels can enhance cognitive function and memory .

Temporal Effects in Laboratory Settings

The effects of Huperzine-A have been studied both in vitro and in vivo . It has been found to have a half-life of approximately 5 hours in the bloodstream, reaching a peak concentration at approximately 60 minutes in humans .

Dosage Effects in Animal Models

The effects of Huperzine-A vary with different dosages in animal models . It has been found to have therapeutic potential at certain dosages, while high doses may lead to toxic or adverse effects .

Metabolic Pathways

Huperzine-A is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and impacts metabolic flux and metabolite levels .

Transport and Distribution

Huperzine-A is transported and distributed within cells and tissues. It effectively crosses the blood-brain barrier, which allows it to exert its effects in the brain .

Subcellular Localization

The subcellular localization of Huperzine-A is primarily in the synaptic cleft, where it binds to acetylcholinesterase and inhibits its activity . This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission .

Analyse Chemischer Reaktionen

Types of Reactions: Huperzine A undergoes various chemical reactions, including cyclization, oxidation, and reduction . These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chiral acids, organic solvents, and alkalis . The conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed: The major product formed from these reactions is optically pure (-)-huperzine A, which is the active form of the compound .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Huperzine-A can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of the key intermediate, 6-phenyldihydroazepine, followed by its conversion to Huperzine-A.", "Starting Materials": [ "2-bromo-6-methylpyridine", "methylamine", "acetaldehyde", "ethylmagnesium bromide", "phenylmagnesium bromide", "dimethylformamide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-phenyldihydroazepine", "a) Reaction of 2-bromo-6-methylpyridine with methylamine in the presence of acetaldehyde to form 6-methyl-2-(methylamino)pyridine.", "b) Reaction of 6-methyl-2-(methylamino)pyridine with ethylmagnesium bromide to form 6-methyl-2-(ethylmagnesiumamino)pyridine.", "c) Reaction of 6-methyl-2-(ethylmagnesiumamino)pyridine with phenylmagnesium bromide in the presence of dimethylformamide to form 6-phenyldihydroazepine.", "Step 2: Conversion of 6-phenyldihydroazepine to Huperzine-A", "a) Reduction of 6-phenyldihydroazepine with sodium borohydride in the presence of acetic acid to form 6-phenyldihydroazepinol.", "b) Reaction of 6-phenyldihydroazepinol with hydrochloric acid to form 6-phenyldihydroazepinone.", "c) Treatment of 6-phenyldihydroazepinone with sodium hydroxide in chloroform to form Huperzine-A.", "d) Purification of Huperzine-A by recrystallization from methanol/diethyl ether/water." ] }

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease.

CAS-Nummer

120786-18-7

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

(1S,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15-/m0/s1

InChI-Schlüssel

ZRJBHWIHUMBLCN-BONVTDFDSA-N

Isomerische SMILES

CC=C1[C@@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3

SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

Kanonische SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

melting_point

217-219 °C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.